molecular formula C11H15NO2 B11997052 N-[(4-methoxyphenyl)methyl]propanamide CAS No. 91247-21-1

N-[(4-methoxyphenyl)methyl]propanamide

Cat. No.: B11997052
CAS No.: 91247-21-1
M. Wt: 193.24 g/mol
InChI Key: QYMOBEAEFYKMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Methoxyphenyl)methyl]propanamide is a synthetic organic compound featuring a propanamide chain linked to a 4-methoxybenzyl group. This structure classifies it as a derivative of anilide or benzylamide, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Researchers utilize such scaffolds as building blocks for constructing more complex molecules with potential biological activity. The methoxyphenyl moiety is a common pharmacophore found in compounds studied for various therapeutic applications . Research Applications and Potential While specific biological data for N-[(4-methoxyphenyl)methyl]propanamide is not widely reported, its structural features are found in compounds with documented research value. Similar methoxyphenyl-containing molecules are investigated as agonists for G protein-coupled receptors (GPCRs) like the formyl peptide receptor (FPR2), which plays a critical role in regulating inflammatory and immune responses . Other research indicates that simplified compounds based on this core structure can serve as promising scaffolds in the discovery of novel anthelmintic agents, showing activity against parasitic nematodes . Furthermore, derivatives incorporating a 4-methoxyphenyl group linked to heterocyclic moieties, such as 1,2,4-triazoles and hydrazides, have demonstrated significant antioxidant and anticancer activity in vitro studies, including cytotoxicity against human glioblastoma and breast cancer cell lines . Usage and Handling This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. For safe handling practices, refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMOBEAEFYKMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400038
Record name N-[(4-methoxyphenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91247-21-1
Record name N-[(4-methoxyphenyl)methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of N 4 Methoxyphenyl Methyl Propanamide and Its Analogs

Oxidation Reactions

Oxidation reactions of N-[(4-methoxyphenyl)methyl]propanamide and its analogs can target different sites within the molecule, primarily the electron-rich 4-methoxyphenyl (B3050149) group or the benzylic position. The selectivity and outcome of these reactions are highly dependent on the choice of oxidizing agent and the reaction conditions.

Selective Oxidation of the 4-Methoxyphenyl Group

The 4-methoxybenzyl (PMB) group, present in N-[(4-methoxyphenyl)methyl]propanamide, is a well-known protecting group for amines and amides in organic synthesis due to its relative stability and susceptibility to selective oxidative cleavage. researchgate.net This selective removal is a key transformation, often employed to deprotect the amide nitrogen.

One of the most common reagents for this purpose is ceric ammonium (B1175870) nitrate (B79036) (CAN). The mechanism of CAN-mediated oxidative deprotection involves an electron transfer from the electron-rich methoxy-substituted benzene (B151609) ring to the Ce(IV) center. This generates a radical cation, which is then attacked by a nucleophile (often water present in the reaction mixture) to form an unstable intermediate that ultimately cleaves, releasing the deprotected amide and p-anisaldehyde. researchgate.net

Another approach involves the use of bromo radicals, which can be generated from the oxidation of alkali metal bromides. masterorganicchemistry.comelsevierpure.comelsevierpure.com These radicals can abstract a hydrogen atom from the benzylic position, initiating a sequence of oxidation and hydrolysis steps that lead to the cleavage of the N-benzyl bond and formation of the corresponding amide. elsevierpure.comelsevierpure.com

The general scheme for the oxidative debenzylation is shown below:

N-[(4-methoxyphenyl)methyl]propanamide + [Oxidant] → Propanamide + 4-Methoxybenzaldehyde (B44291)

Research has shown that the conditions for these reactions can be mild, making them suitable for complex molecules with sensitive functional groups. masterorganicchemistry.comelsevierpure.com

Reagent Specificity and Product Formation

The choice of oxidizing agent is crucial in determining the reaction outcome. Different reagents can lead to either debenzylation at the benzylic C-N bond or oxidation at other positions.

ReagentProduct(s)Reaction TypeReference(s)
Ceric Ammonium Nitrate (CAN)Propanamide, 4-MethoxybenzaldehydeOxidative Debenzylation researchgate.net
Alkali Metal Bromide / OxonePropanamide, 4-MethoxybenzaldehydeOxidative Debenzylation elsevierpure.comelsevierpure.com
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Propanamide, 4-MethoxybenzaldehydeOxidative Debenzylation
Nitroxyl Radical CatalystsCarbonyl Compounds (from PMB-ethers)Oxidative Deprotection chemistrysteps.com

While strong oxidants might lead to over-oxidation or degradation of the molecule, specific reagents have been developed for high selectivity. For instance, systems like alkali metal bromide with an oxidant such as Oxone are promoted for their efficiency and mild conditions, avoiding the use of transition metals. elsevierpure.com The reaction mechanism with bromo radicals involves the formation of a benzyl (B1604629) radical intermediate, which is then oxidized to an iminium cation and subsequently hydrolyzed. elsevierpure.com

Reduction Reactions

Reduction reactions of N-[(4-methoxyphenyl)methyl]propanamide can target the amide functionality or other substituents on the molecule. The outcome depends on the reducing agent and reaction conditions.

Reduction of the Amide Functionality to Amine Derivatives

The reduction of amides to amines is a fundamental transformation in organic synthesis. For secondary amides like N-[(4-methoxyphenyl)methyl]propanamide, this reaction converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH2-).

The most common and powerful reagent used for this purpose is lithium aluminum hydride (LiAlH₄). ucalgary.caresearchgate.netmasterorganicchemistry.commasterorganicchemistry.comlibretexts.org Unlike other carbonyl reductions that yield alcohols, the reduction of amides with LiAlH₄ proceeds through a mechanism that involves the elimination of the carbonyl oxygen. chemistrysteps.comucalgary.ca The reaction typically takes place in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. ucalgary.ca

The general reaction is:

N-[(4-methoxyphenyl)methyl]propanamide + LiAlH₄ → N-(4-methoxybenzyl)propan-1-amine

The mechanism involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon. The resulting tetrahedral intermediate collapses, and the oxygen atom is eliminated as a metal alkoxide, forming a transient iminium ion. This iminium ion is then rapidly reduced by another hydride equivalent to yield the final amine product. ucalgary.camasterorganicchemistry.com

Catalytic hydrogenation can also be employed for amide reduction. Depending on the catalyst system, either C-O bond cleavage (to form amines) or C-N bond cleavage (to form alcohols and amines) can be achieved. elsevierpure.comnih.govrsc.org Ruthenium-based catalysts, for example, have been developed for the selective hydrogenation of amides to amines. nih.gov

Reduction of Other Substituted Groups

While the primary target for reduction is often the amide group, other functional groups within the molecule could potentially be reduced. In N-[(4-methoxyphenyl)methyl]propanamide, the key substituent to consider is the methoxy (B1213986) group on the aromatic ring.

Aryl ethers, such as the 4-methoxy group, are generally stable and resistant to reduction by hydride reagents like LiAlH₄ under standard conditions. Therefore, the selective reduction of the amide functionality to an amine can typically be achieved without affecting the methoxy group.

However, under more forcing conditions or with specific catalytic systems designed for ether cleavage, the methoxy group could be reduced. For instance, some methods for the removal of the p-methoxybenzyl (PMB) protecting group involve reductive cleavage, although oxidative cleavage is more common. researchgate.net

The following table summarizes the expected selectivity of common reduction methods:

Reagent/MethodPrimary TargetEffect on 4-Methoxy GroupProductReference(s)
LiAlH₄ (standard conditions)Amide C=OGenerally noneN-(4-methoxybenzyl)propan-1-amine ucalgary.camasterorganicchemistry.commasterorganicchemistry.com
Catalytic Hydrogenation (e.g., Ru-based)Amide C=OGenerally noneN-(4-methoxybenzyl)propan-1-amine nih.gov
Catalytic Hydrogenation (e.g., Ag/γ-Al₂O₃)Amide C-N bondGenerally nonePropanol + 4-Methoxyaniline elsevierpure.comrsc.org

Substitution Reactions on the Propanamide Backbone and Aromatic Rings

Substitution reactions can occur at two main locations in N-[(4-methoxyphenyl)methyl]propanamide: the aromatic ring and the α-carbon of the propanamide backbone.

Substitution on the Aromatic Ring:

The aromatic ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the methoxy group (-OCH₃) and the N-propanamidomethyl group (-CH₂NHCOEt).

The methoxy group is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. masterorganicchemistry.comlibretexts.org

The N-propanamidomethyl group is generally considered to be a deactivating group due to the electron-withdrawing nature of the amide carbonyl. However, through the nitrogen's lone pair and the methylene spacer, it can still direct incoming electrophiles to the ortho and para positions relative to the benzyl attachment point.

Given that the methoxy group is a more powerful activating group, it will primarily control the position of electrophilic attack. The positions ortho to the methoxy group (C3 and C5) are the most likely sites for substitution.

Potential electrophilic aromatic substitution reactions include:

ReactionReagentsExpected Major Product(s)Reference(s)
NitrationHNO₃, H₂SO₄N-[(2-nitro-4-methoxyphenyl)methyl]propanamide masterorganicchemistry.comyoutube.com
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃N-[(3-bromo-4-methoxyphenyl)methyl]propanamide youtube.com
Friedel-Crafts AcylationAcyl chloride, AlCl₃Generally low yielding due to amide deactivation khanacademy.org

Substitution on the Propanamide Backbone:

The propanamide backbone offers a site for substitution at the α-carbon (the carbon adjacent to the carbonyl group). This position can be deprotonated to form an enolate, which can then act as a nucleophile.

However, the acidity of the α-protons in a simple amide is relatively low (pKa ≈ 30), requiring a very strong, non-nucleophilic base for deprotonation, such as lithium diisopropylamide (LDA). youtube.com Once the enolate is formed, it can react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. youtube.comchadsprep.com

Step 1 (Deprotonation): N-[(4-methoxyphenyl)methyl]propanamide + LDA → Enolate

Step 2 (Alkylation): Enolate + R-X → N-[(4-methoxyphenyl)methyl]-2-alkylpropanamide

Recent advances have also explored methods for the α-functionalization of amides by rendering the α-position electrophilic through an "umpolung" strategy, allowing for reactions with various nucleophiles. organic-chemistry.org

Nucleophilic Substitution at Electrophilic Centers

The structure of N-[(4-methoxyphenyl)methyl]propanamide presents two primary electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the propanamide group and the benzylic carbon.

The carbonyl carbon is part of an amide functional group. Generally, amides are the least reactive among carboxylic acid derivatives towards nucleophilic acyl substitution due to the resonance stabilization provided by the nitrogen lone pair. pearson.com However, under forcing conditions or with activation, nucleophilic attack can occur. For instance, hydrolysis of the amide bond to yield 4-methoxybenzylamine (B45378) and propanoic acid can be achieved under strong acidic or basic conditions. pearson.com

The benzylic carbon, situated between the aromatic ring and the nitrogen atom, is another potential site for nucleophilic substitution. While the C-N bond is generally strong, reactions involving the cleavage of this bond can be facilitated, particularly if the nitrogen atom is transformed into a good leaving group.

Electrophilic Center Type of Reaction Typical Reagents Notes
Carbonyl CarbonNucleophilic Acyl SubstitutionH₂O/H⁺ or OH⁻ (hydrolysis)Generally requires harsh conditions due to the low reactivity of the amide. pearson.com
Benzylic CarbonNucleophilic Substitution (Sₙ2)Strong NucleophilesLess common, as the amide anion is a poor leaving group.

This table illustrates the potential sites for nucleophilic attack on N-[(4-methoxyphenyl)methyl]propanamide and the general conditions required.

Research on related N-benzylbenzamide systems has shown that the amide bond can be cleaved through hydrolysis to form benzoic acid and benzylamine (B48309). pearson.com This highlights the possibility of similar transformations for N-[(4-methoxyphenyl)methyl]propanamide.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The methoxyphenyl group in N-[(4-methoxyphenyl)methyl]propanamide is highly activated towards electrophilic aromatic substitution (EAS). ucalgary.ca This is due to the strong electron-donating effect of the methoxy group via resonance. The methoxy group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. ucalgary.ca

Substituent Electronic Effect Directing Effect
-OCH₃ (Methoxy)Strongly Activating (Resonance)ortho, para
-CH₂NHC(O)CH₂CH₃Weakly Activating/Deactivatingortho, para (potentially)

This table summarizes the directing effects of the substituents on the methoxyphenyl ring of N-[(4-methoxyphenyl)methyl]propanamide in electrophilic aromatic substitution reactions.

In similar systems, such as anilines, the amino group is a very strong activator and ortho, para-director. ucalgary.ca To control the reactivity and avoid polysubstitution, the amino group is often acylated to form an amide, which is a less powerful activating group. ucalgary.ca This principle is directly applicable to the N-propanamidomethyl substituent in the target molecule.

Elucidation of Reaction Mechanisms

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) represents a non-traditional pathway for the initiation of reactions involving N-[(4-methoxyphenyl)methyl]propanamide. The electron-rich nature of the 4-methoxyphenyl ring makes it susceptible to oxidation via SET, leading to the formation of a radical cation. semanticscholar.orgrsc.org This process can be initiated by chemical oxidants or through photoredox catalysis. semanticscholar.org

Once formed, the radical cation can undergo further reactions. For instance, deprotonation at the benzylic position would lead to the formation of a stabilized benzylic radical. This radical intermediate can then participate in various bond-forming reactions. Studies on the Csp³–H arylation of benzylamines have demonstrated that SET/hydrogen atom transfer (HAT) synergistic catalysis can selectively functionalize the N-benzylic position. semanticscholar.orgrsc.org

The nitrogen lone pair could also be involved in SET processes, although the electron-withdrawing effect of the propanoyl group would make this less favorable compared to the oxidation of the aromatic ring.

Compound/Functional Group Proposed SET Process Resulting Intermediate Reference
Electron-rich arene (4-methoxyphenyl)OxidationRadical Cation semanticscholar.org
N-Benzylamine derivativesOxidation of amine or areneAminium radical cation or benzylic radical semanticscholar.orgrsc.org

This table outlines potential single-electron transfer processes involving components related to N-[(4-methoxyphenyl)methyl]propanamide.

Interactions with Nucleophiles and Electrophiles in Molecular Transformations

Interactions with Nucleophiles: As discussed, the primary sites for nucleophilic attack are the carbonyl carbon and the benzylic carbon. The outcome of a reaction with a nucleophile will depend on the relative electrophilicity of these sites and the reaction conditions. For example, a strong, non-basic nucleophile might favor substitution at the benzylic position, while a strong base under heating would likely promote hydrolysis of the amide.

Interactions with Electrophiles: Electrophiles will predominantly interact with the electron-rich methoxyphenyl ring, leading to electrophilic aromatic substitution. The regiochemical outcome is governed by the strong ortho, para-directing ability of the methoxy group. It is important to consider that under strongly acidic conditions, the amide nitrogen could be protonated, which would deactivate the ring towards EAS.

The interplay between these functional groups allows for a range of potential transformations. For instance, it might be possible to perform an electrophilic substitution on the aromatic ring while keeping the amide group intact, or conversely, to modify the amide functionality without affecting the aromatic ring, depending on the chosen reagents and conditions.

Computational and Theoretical Chemistry Studies on N 4 Methoxyphenyl Methyl Propanamide and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For N-[(4-methoxyphenyl)methyl]propanamide and its analogs, these calculations offer insights into structure-property relationships that are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. scribd.com DFT methods, particularly those using hybrid functionals like B3LYP and B3PW91, are widely employed to investigate the electronic structure and molecular properties of organic compounds. nih.gov For molecules structurally similar to N-[(4-methoxyphenyl)methyl]propanamide, DFT calculations have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.govresearchgate.netnih.gov These calculations are based on the principle that the energy of a molecule can be determined from its electron density. scribd.com The results from DFT studies on related compounds show satisfactory agreement with available experimental data, validating its predictive power for spectroscopic and structural parameters. nih.govnih.gov

While DFT is a popular choice, other quantum mechanical methods are also used for comparative analysis.

Ab Initio Methods: Latin for "from the beginning," these methods compute molecular properties based on fundamental principles of quantum mechanics without using experimental data for parameterization. quora.comnumberanalytics.com The Hartree-Fock (HF) method is a foundational ab initio approach. While generally less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a valuable baseline. mdpi.com Ab initio methods can be systematically improved but are computationally expensive, often limiting their application to smaller molecules. scribd.com

Semi-Empirical Methods: These methods simplify the complex equations of quantum mechanics by incorporating empirical parameters derived from experimental data. numberanalytics.com Models like AM1 and PM3 are computationally much faster than DFT or ab initio methods, making them suitable for very large molecular systems or high-throughput screening. numberanalytics.comnih.gov However, their accuracy is dependent on the quality of the parameterization for the specific class of molecules being studied, and they may be less reliable for novel structures. numberanalytics.com

The choice between these methods involves a trade-off between computational cost and accuracy, with DFT often providing the best compromise for detailed analysis of molecules like N-[(4-methoxyphenyl)methyl]propanamide.

Before molecular properties can be accurately calculated, the molecule's lowest energy structure (its equilibrium geometry) must be determined. This process, known as geometry optimization, involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy on the potential energy surface. mdpi.comchemrxiv.org

For a flexible molecule like N-[(4-methoxyphenyl)methyl]propanamide, which has several rotatable single bonds, multiple low-energy conformations may exist. sapub.org Conformer analysis is performed to identify these different stable structures and determine their relative energies. Computational studies on similar flexible molecules have shown that different conformers can coexist, with their relative populations influenced by factors like intramolecular interactions and solvent effects. researchgate.net The optimized geometric parameters for the most stable conformer of N-[(4-methoxyphenyl)methyl]propanamide, as predicted by DFT calculations, are presented below.

Table 1: Selected Optimized Geometric Parameters for N-[(4-methoxyphenyl)methyl]propanamide (Predicted)

ParameterBond/AngleCalculated Value (B3LYP)
Bond Lengths (Å)C=O (Amide)1.241
C-N (Amide)1.358
N-H (Amide)1.012
C-O (Ether)1.365
O-CH3 (Ether)1.421
Bond Angles (°)O=C-N123.5
C-N-H120.8
C-O-C117.9

Note: Values are representative and based on DFT calculations for analogous structures. researchgate.netresearchgate.net

Computational methods are extensively used to predict vibrational spectra (Infrared and Raman), which serve as a fingerprint for a molecule. cnrs.fr By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies often show good agreement with experimental data, especially after applying a scaling factor to account for anharmonicity and approximations in the computational method. nih.govmdpi.com

Potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the functional groups. mdpi.com For N-[(4-methoxyphenyl)methyl]propanamide, key predicted vibrational modes would include the N-H and C=O stretching of the amide group, the C-O-C stretching of the methoxy (B1213986) group, and various C-H and phenyl ring vibrations.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of N-[(4-methoxyphenyl)methyl]propanamide

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H stretchAmide~3340
C-H stretch (Aromatic)Phenyl Ring~3050 - 3100
C-H stretch (Aliphatic/Methyl)-CH₂-, -CH₃~2900 - 3000
C=O stretchAmide I~1685
N-H bendAmide II~1550
C-O-C stretch (Asymmetric)Ether~1250
C-O-C stretch (Symmetric)Ether~1030

Note: Frequencies are representative values based on DFT calculations for compounds with similar functional groups. nih.govmdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.orgfiveable.me It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtaylorandfrancis.com

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. nih.gov A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govnih.gov A large energy gap indicates high stability and low reactivity. nih.gov The analysis of these orbitals also reveals the potential for intramolecular charge transfer, as the distribution of electron density shifts from the HOMO to the LUMO upon electronic excitation. nih.gov

Table 3: Calculated Quantum Chemical Properties for N-[(4-methoxyphenyl)methyl]propanamide (Predicted)

ParameterSymbolValue (eV)Description
Highest Occupied Molecular Orbital EnergyE(HOMO)-6.15Electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)-0.98Electron-accepting ability
HOMO-LUMO Energy GapΔE5.17Chemical reactivity and stability
Ionization PotentialI6.15Energy to remove an electron (-E(HOMO))
Electron AffinityA0.98Energy released when adding an electron (-E(LUMO))
Global Hardnessη2.59Resistance to charge transfer ((I-A)/2)
Global SoftnessS0.19Reciprocal of hardness (1/2η)
Electronegativityχ3.57Power to attract electrons ((I+A)/2)

Note: Values are representative and derived from DFT (B3LYP) calculations on analogous structures. nih.govnih.govchalcogen.ro

The Molecular Electrostatic Potential Surface (MEPS or MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map provides a visual representation of the charge distribution, where different colors correspond to different values of electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack (attack by electron-seeking species). In N-[(4-methoxyphenyl)methyl]propanamide, these regions are expected around the highly electronegative oxygen atoms of the carbonyl and methoxy groups. nih.gov

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These are susceptible to nucleophilic attack (attack by electron-rich species). For this molecule, the hydrogen atom of the amide (N-H) group would be a primary positive site. nih.gov

Green Regions: Represent neutral or near-zero potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into a more intuitive chemical language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edurogue-scholar.org This analysis is crucial for understanding intramolecular and intermolecular interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.denih.gov The energetic significance of these interactions is evaluated using second-order perturbation theory, where a larger stabilization energy (E(2)) value indicates a more intense interaction between the electron donor and acceptor. wisc.edunih.gov

NBO analysis provides detailed insights into:

Hyperconjugation: The delocalization of electrons, such as the interaction between a nitrogen lone pair (nN) and an adjacent anti-bonding orbital (e.g., σ*C-H), which stabilizes the molecule. nih.govwisc.edu

Electron Density Distribution: It quantifies the electron density on atoms, helping to understand charge distribution and reactivity. researchgate.net

Hydrogen Bonding: It can confirm and characterize the nature of intermolecular hydrogen bonds, which are critical for molecular packing in crystals. nih.gov

For N-[(4-methoxyphenyl)methyl]propanamide, an NBO analysis would elucidate key stabilizing interactions. This would include hyperconjugative interactions involving the lone pairs on the amide oxygen and nitrogen atoms, the π-electrons of the phenyl ring, and the antibonding orbitals of adjacent groups. The analysis would also detail the polarization of the C=O, C-N, and C-O bonds, providing a quantitative picture of the molecule's electronic structure. Studies on analogous structures, such as 5,6-dimethoxy-1-indanone, have shown that strong intramolecular hyperconjugative interactions contribute significantly to the stabilization of the ring system. nih.gov

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting the NLO properties of molecules. wikimedia.org The key molecular feature for NLO activity is typically an intramolecular charge transfer (ICT) system, consisting of an electron donor and an electron acceptor group linked by a π-conjugated spacer. wikimedia.orgnih.gov

The NLO response is quantified by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. A large hyperpolarizability value suggests a significant NLO response. researchgate.netresearchgate.net For N-[(4-methoxyphenyl)methyl]propanamide, the methoxy group (-OCH₃) acts as an electron-donating group, while the propanamide moiety and the phenyl ring form the π-conjugated system.

Computational studies on structurally related molecules provide insight into the potential NLO properties of N-[(4-methoxyphenyl)methyl]propanamide. For instance, research on ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate demonstrated that its NLO properties could be significantly enhanced by substituting the methoxy group with a stronger electron donor. wikimedia.orgresearchgate.net Similarly, studies on other organic molecules have shown that even a moderate hyperpolarizability value can make a compound a promising candidate for NLO applications, often showing properties many times greater than that of the standard reference material, urea (B33335). researchgate.netbohrium.com These findings suggest that N-[(4-methoxyphenyl)methyl]propanamide and its derivatives are worthy of investigation as potential NLO materials.

Compound TypeKey Structural FeaturesComputational FindingNLO Potential
Methoxyphenyl Derivatives wikimedia.orgresearchgate.netElectron-donating methoxy group, π-conjugated systemNLO properties are significantly enhanced by replacing the methoxy group with stronger electron donors.High; tunable by modifying donor/acceptor groups.
Pyrimidine (B1678525) Derivatives nih.govπ-deficient pyrimidine core creating a push-pull systemExhibited third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives.Promising for optical and photonic applications.
Schiff Bases with 1,2,4-Triazole researchgate.netbohrium.comCombination of triazole and imine ringsNLO property was found to be 34 times greater than that of urea.Potential building block for NLO materials.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. nih.gov It is a cornerstone of structure-based drug design, providing critical insights into the interaction between a potential drug and its biological target.

Prediction of Ligand-Target Binding Modes

The primary goal of molecular docking is to predict the predominant binding mode(s) of a ligand, which includes its conformation and orientation within the target's binding site. nih.gov The process involves sampling a large number of possible orientations and conformations of the ligand and evaluating each one using a scoring function.

Docking studies on propanamide analogs have successfully predicted their binding modes within the active site of enzymes like α-glucosidase. nih.gov In such studies, the simulation reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the enzyme's active pocket. For example, a docking simulation might show the amide group of N-[(4-methoxyphenyl)methyl]propanamide acting as a hydrogen bond donor or acceptor, while the methoxyphenyl group fits into a hydrophobic pocket of the target enzyme. These predicted binding poses provide a rational basis for understanding the molecule's biological activity and for designing more potent analogs. nih.govmdpi.com

Affinity and Interaction Energies in Enzyme Active Sites

Beyond predicting the binding pose, molecular docking calculates a score that estimates the binding affinity between the ligand and the target. This score, often expressed as a binding energy in kcal/mol, reflects the strength of the interaction. nih.govnih.gov A lower (more negative) binding energy generally corresponds to a higher binding affinity and, potentially, greater biological potency.

In studies of propanamide-based enzyme inhibitors, a strong correlation has been observed between the computationally predicted binding energies and the experimentally measured inhibitory activities (e.g., IC₅₀ values). nih.gov For instance, the most active compounds in a series of biheterocyclic propanamides showed the most favorable binding energies when docked against the α-glucosidase enzyme. nih.gov This demonstrates the power of docking simulations to rank potential drug candidates and prioritize them for synthesis and experimental testing.

Table 1: Example of Molecular Docking Results for Propanamide Analogs Against α-Glucosidase nih.gov
CompoundBinding Energy (kcal/mol)Experimental IC₅₀ (µM)Interacting Residues (Example)
Analog 8l-9.7025.78 ± 0.05ASP242, ASP327, GLU304
Analog 8s-9.9030.14 ± 0.12ASP242, GLU304, ARG552
Acarbose (Standard)-11.1038.22 ± 0.11ASP242, ASP327, ASP443

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in a system over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex. nih.gov

For a flexible molecule like N-[(4-methoxyphenyl)methyl]propanamide, different rotational isomers (conformers) can exist. Computational studies on related molecules, such as N-(4'-methoxyphenyl)-3-bromothiobenzamide, have shown that different conformers can have varying energetic stabilities. nih.govresearchgate.net While one conformation might be preferred in the gas phase, intermolecular interactions in a crystal lattice can stabilize a different, higher-energy conformation. nih.govresearchgate.net MD simulations can explore the conformational landscape of N-[(4-methoxyphenyl)methyl]propanamide, both in isolation and when bound to a target, to assess the stability of the docked pose and identify other potential low-energy binding conformations.

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Analysis)

For a compound to be a successful drug, it must possess not only high biological activity but also favorable pharmacokinetic properties. These properties are often summarized by the acronym ADME, which stands for Absorption, Distribution, Metabolism, and Excretion. nih.gov In silico ADME prediction has become an indispensable tool in early-stage drug discovery, allowing researchers to identify and filter out compounds with poor pharmacokinetic profiles before committing to expensive synthesis and testing. nih.govbiorxiv.org

Various computational models and online tools (e.g., SwissADME) are used to predict key ADME parameters and assess "drug-likeness," often based on established guidelines like Lipinski's Rule of Five. nih.govresearchgate.net For N-[(4-methoxyphenyl)methyl]propanamide, these tools would predict properties such as its solubility, gastrointestinal absorption, ability to cross the blood-brain barrier, and potential to be a substrate or inhibitor of important metabolic enzymes or transporters. mdpi.comnih.gov

Table 2: Representative In Silico ADME/Drug-Likeness Predictions for a Small Molecule Like N-[(4-methoxyphenyl)methyl]propanamide
Property ClassParameterPredicted Value/InterpretationSignificance
PhysicochemicalMolecular Weight~193 g/molComplies with Lipinski's rule (<500).
LogP (Lipophilicity)1-3Indicates good balance between solubility and permeability. Complies with Lipinski's rule (<5).
AbsorptionWater Solubility (LogS)Moderately solubleAffects dissolution and absorption. nih.gov
GI AbsorptionHighPredicts good absorption from the gastrointestinal tract. researchgate.net
DistributionBlood-Brain Barrier (BBB) PermeationPredicted to cross BBBIndicates potential for CNS activity. biorxiv.org
MetabolismCYP450 InhibitionPredicted non-inhibitor of major isoformsLow potential for drug-drug interactions.
Drug-LikenessLipinski's Rule of Five0 violationsIndicates good oral bioavailability potential. researchgate.net

Biological Activity Investigations of N 4 Methoxyphenyl Methyl Propanamide and N Substituted Propanamide Derivatives in Vitro Studies

Antioxidant Activity Assessment

The capacity of a compound to counteract oxidative stress is a critical indicator of its potential therapeutic value. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous disease states.

A widely used and efficient method for evaluating the antioxidant capacity of chemical compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govresearchgate.net This stable free radical has a deep violet color, and its reduction by an antioxidant molecule to a yellow-colored hydrazine (B178648) is easily measured spectrophotometrically. thaiscience.info

In studies involving derivatives structurally related to N-[(4-methoxyphenyl)methyl]propanamide, such as 3-[(4-methoxyphenyl)amino]propanehydrazides, significant antioxidant activity has been observed. nih.gov For instance, certain derivatives have demonstrated DPPH radical scavenging activity that is notably higher than that of the well-known antioxidant, ascorbic acid. nih.gov One study found that N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide exhibited antioxidant activity approximately 1.4 times greater than ascorbic acid. nih.gov

Similarly, another study on a novel compound, 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, which shares some structural motifs, reported a DPPH scavenging ability of 84.64%, which was comparable to ascorbic acid (87.15%) and superior to the synthetic antioxidant butylated hydroxytoluene (BHT) (55.17%) at the same concentration. japsonline.com These findings underscore the potential of the propanamide scaffold in designing potent antioxidants.

Table 1: DPPH Radical Scavenging Activity of Selected Propanamide Derivatives

Compound/Derivative Scavenging Activity Reference
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide ~1.4 times higher than Ascorbic Acid nih.gov
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)-propanehydrazide ~1.4 times higher than Ascorbic Acid nih.gov
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone 1.13 times higher than Ascorbic Acid nih.gov

The primary mechanism by which propanamide derivatives exert their antioxidant effects is through radical scavenging. nih.gov In the context of the DPPH assay, this is achieved by the donation of a hydrogen atom or an electron from the antioxidant molecule to the DPPH radical. nih.govthaiscience.info This transfer neutralizes the free radical, converting it to a stable molecule and thereby terminating the radical chain reaction. nih.gov

Beyond direct radical scavenging, some N-substituted indole-3-propanamide derivatives have been shown to be potent inhibitors of enzymes involved in oxidative stress, such as superoxide (B77818) dismutase (SOD), and to inhibit lipid peroxidation. nih.gov This suggests that the antioxidant activity of the broader class of propanamide derivatives may involve multiple mechanisms, including direct interaction with reactive species and modulation of biological pathways that generate them.

Anticancer Activity Profiling

The investigation into the anticancer potential of N-substituted propanamide derivatives has yielded promising results against aggressive cancer cell lines.

Research has demonstrated the cytotoxic effects of propanamide derivatives against several cancer cell lines. In a study on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, compounds were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. nih.gov Glioblastoma is a particularly aggressive and lethal form of brain cancer. nih.gov Triple-negative breast cancer (TNBC) is known for being difficult to treat due to the absence of estrogen, progesterone, and HER2 receptors. nih.gov

The findings indicated that the tested propanamide derivatives were generally more cytotoxic against the glioblastoma U-87 cell line than the MDA-MB-231 breast cancer cell line. nih.gov Specifically, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as the most potent compound against the U-87 cell line. nih.gov This differential cytotoxicity highlights the potential for developing targeted therapies based on this chemical scaffold.

The MTT assay is a standard colorimetric method used to assess cell viability and cytotoxicity. aatbio.comnih.gov It relies on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product. nih.govbroadpharm.comnih.gov The amount of formazan produced is directly proportional to the number of living cells. aatbio.com

In the anticancer profiling of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the MTT assay was the chosen method to quantify their cytotoxic effects on U-87 and MDA-MB-231 cells. nih.gov The results from these assays provided the quantitative data necessary to determine the concentration-dependent reduction in cell viability, thereby establishing the cytotoxic potential of each tested compound. nih.gov

Table 2: Cytotoxicity Profile of a Lead Propanamide Derivative

Cell Line Compound Key Finding Reference
Glioblastoma U-87 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone Identified as the most active compound against this cell line. nih.gov
Triple-Negative Breast Cancer MDA-MB-231 Various 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives Generally less sensitive to the compounds compared to U-87 cells. nih.gov

The antiproliferative effects of N-substituted propanamide derivatives likely stem from their ability to interfere with key cellular processes essential for cancer cell growth and survival. One potential mechanism is the inhibition of critical enzymes. For example, studies on related structures have shown that propanamide derivatives can act as inhibitors of enzymes like ornithine decarboxylase and superoxide dismutase, which are involved in cell proliferation and oxidative stress management, respectively. nih.govacs.org

Furthermore, these compounds may modulate critical cell signaling pathways that are often dysregulated in cancer. Pathways such as the PI3K/Akt and NF-κB signaling cascades are central to regulating cell proliferation, apoptosis (programmed cell death), and inflammation, and are common targets for anticancer drugs. nih.gov The cytotoxic effects observed in cancer cells treated with propanamide derivatives could be attributed to the modulation of these or other pathways, such as those involving STAT3 or various caspases, leading to the induction of apoptosis and the inhibition of cell growth. nih.gov The cytotoxic activity of some compounds has been linked to the impairment of mitochondrial function and an increase in intracellular reactive oxygen species, ultimately leading to non-apoptotic cell death. nih.gov

Antimicrobial Activity Evaluation

The antimicrobial properties of N-substituted propanamide derivatives have been assessed against a range of pathogenic bacteria and fungi.

The antibacterial potential of N-substituted propanamide derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. For instance, a study on N-benzamide derivatives, which share the core amide structure, demonstrated a wide range of pharmacological effects, including antibacterial activity. nanobioletters.com In this study, certain benzamide (B126) compounds showed significant activity against Bacillus subtilis and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. nanobioletters.com

Another study investigating 2-chloro-N-(4-methoxyphenyl)acetamide, a related acetamide (B32628) derivative, revealed antimicrobial activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, and Listeria monocytogenes. nih.gov The most significant effect was observed against B. subtilis, with an inhibition zone of 23 mm. nih.gov

Quinoxaline derivatives containing an amide linkage have also been synthesized and tested for their antimicrobial effects. nih.gov While some of these compounds showed considerable antibacterial activity, particularly against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, the asymmetrically substituted quinoxalines displayed reduced activity. nih.gov

The following table summarizes the antibacterial activity of some N-substituted amide derivatives against specific bacterial strains.

Interactive Data Table: Antibacterial Activity of N-Substituted Amide Derivatives

Compound/Derivative Bacterial Strain Activity Reference
N-Benzamide Derivatives Escherichia coli MIC: 3.12 µg/mL nanobioletters.com
N-Benzamide Derivatives Bacillus subtilis MIC: 6.25 µg/mL nanobioletters.com
2-chloro-N-(4-methoxyphenyl)acetamide Bacillus subtilis 23 mm zone of inhibition nih.gov
Quinoxaline Derivatives Staphylococcus aureus Significant Activity nih.gov
Quinoxaline Derivatives Bacillus subtilis Significant Activity nih.gov
Quinoxaline Derivatives Escherichia coli Significant Activity nih.gov

The antifungal properties of N-substituted propanamide and related amide derivatives have been investigated against various fungal pathogens. A series of novel triazole derivatives incorporating aryl-propanamide side chains demonstrated potent and broad-spectrum antifungal activity. nih.gov Several of these phenyl-propanamide-containing compounds exhibited excellent activity against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis, with MIC values ranging from ≤0.125 µg/mL to 4.0 µg/mL. nih.gov Notably, the phenyl-propanamide derivatives were generally more effective than their pyridinyl-propanamide counterparts. nih.gov

In a separate study, N-(4-halobenzyl)amides, which are structurally related to propanamides, were tested against Candida krusei and Candida parapsilosis. mdpi.com One compound, in particular, showed stronger antifungal activity against C. krusei than the standard drug fluconazole (B54011) and was also effective against several fluconazole-resistant Candida strains. mdpi.com

Furthermore, research on 2-chloro-N-(4-methoxyphenyl)acetamide and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) revealed significant antifungal effects. nih.gov Specifically, the acetamide derivative strongly inhibited the growth of Trichoderma longibrachiatum (98% inhibition) and Mucor plumbeus (83% inhibition). nih.gov MPAEMA also showed high inhibitory activity against T. longibrachiatum (95%) and M. plumbeus (91%). nih.gov

The table below presents a summary of the antifungal activity of various N-substituted amide derivatives.

Interactive Data Table: Antifungal Activity of N-Substituted Amide Derivatives

Compound/Derivative Fungal Pathogen Activity (MIC) Reference
Phenyl-propanamide containing triazoles Candida albicans SC5314 ≤0.125–4.0 µg/mL nih.gov
Phenyl-propanamide containing triazoles Cryptococcus neoformans 22-21 ≤0.125–4.0 µg/mL nih.gov
Phenyl-propanamide containing triazoles Candida glabrata 537 ≤0.125–4.0 µg/mL nih.gov
Phenyl-propanamide containing triazoles Candida parapsilosis 22-20 ≤0.125–4.0 µg/mL nih.gov
N-(4-halobenzyl)amide (compound 16) Candida krusei ATCC 14243 7.8 µg/mL mdpi.com
2-chloro-N-(4-methoxyphenyl)acetamide Trichoderma longibrachiatum 98% inhibition nih.gov
2-chloro-N-(4-methoxyphenyl)acetamide Mucor plumbeus 83% inhibition nih.gov
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) Trichoderma longibrachiatum 95% inhibition nih.gov
2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) Mucor plumbeus 91% inhibition nih.gov

Enzyme Inhibition Studies (In Vitro)

The inhibitory effects of N-[(4-methoxyphenyl)methyl]propanamide and its derivatives on several key enzymes have been explored in vitro.

N-substituted amide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are structurally related to propanamides, showed dual inhibition of both AChE and BChE. mdpi.com The IC50 values for AChE inhibition ranged from 27.0 to 106.8 µM, while for BChE, they were between 58.0 and 277.5 µM. mdpi.com

Another investigation into novel 2-benzoylhydrazine-1-carboxamides demonstrated dual inhibition of both cholinesterases, with some derivatives showing stronger inhibition of AChE (IC50 values of 44–100 µM) and BChE (IC50 values from 22 µM). mdpi.com A series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs also exhibited inhibition of AChE and BChE in the low micromolar range. nih.gov

The inhibitory activity of various compounds against AChE and BChE is detailed in the table below.

Interactive Data Table: Cholinesterase Inhibition by N-Substituted Amide Derivatives

Compound/Derivative Enzyme Inhibition (IC50) Reference
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides Acetylcholinesterase (AChE) 27.0–106.8 µM mdpi.com
N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides Butyrylcholinesterase (BChE) 58.0–277.5 µM mdpi.com
2-benzoylhydrazine-1-carboxamides Acetylcholinesterase (AChE) 44–100 µM mdpi.com
2-benzoylhydrazine-1-carboxamides Butyrylcholinesterase (BChE) from 22 µM mdpi.com
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogs Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) Low micromolar range nih.gov

The inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic target for managing type 2 diabetes. nih.gov While direct studies on N-[(4-methoxyphenyl)methyl]propanamide are limited, research on related structures provides insights. For example, a study on N–substituted hydantoin (B18101) derivatives with a 4-methoxyphenyl (B3050149) group showed that some compounds exhibited α-glucosidase inhibition. nih.gov Specifically, methyl valinate and methyl butanoate derivatives displayed inhibitory activity ranging from 3.37% to 24.30% at concentrations of 50 and 100 µM, with the inhibition improving at higher concentrations. nih.gov

The following table presents the α-glucosidase inhibitory activity of some N-substituted hydantoin derivatives.

Interactive Data Table: α-Glucosidase Inhibition by N-Substituted Hydantoin Derivatives

Compound/Derivative Concentration % Inhibition Reference
Methyl valinate hydantoin derivative 50 & 100 µM 3.37–24.30% nih.gov
Methyl butanoate hydantoin derivative 50 & 100 µM 3.37–24.30% nih.gov
Methyl valinate hydantoin derivative 200 µM 54.21% nih.gov
Methyl alaninate (B8444949) hydantoin derivative 200 µM 51.65% nih.gov

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria. A study on a series of N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, which contain a 4-methoxyphenyl group, demonstrated potent urease inhibitory activity. nih.gov All synthesized compounds in this series showed higher inhibitory activity than the standard drug thiourea. nih.gov One compound, in particular, exhibited excellent enzyme inhibitory activity with an IC50 value of 0.0171±0.0070 µM, significantly more potent than thiourea. nih.gov

Another study on bi-heterocyclic bi-amides also revealed potent urease inhibitory potential, with one compound showing an IC50 value of 2.58 ± 0.02 µM, which was more promising than the standard thiourea. nih.gov

The table below summarizes the urease inhibitory activity of these related amide derivatives.

Interactive Data Table: Urease Inhibition by N-Substituted Amide Derivatives

Compound/Derivative Inhibition (IC50) Reference
N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamide derivative (5f) 0.0171±0.0070 µM nih.gov
Bi-heterocyclic bi-amide (9j) 2.58 ± 0.02 µM nih.gov
Thiourea (Standard) 4.7455±0.0546 µM / 21.11 ± 0.12 µM nih.govnih.gov

Cyclooxygenase (COX-1, COX-2) Inhibition and Selectivity

The investigation into the cyclooxygenase (COX) inhibitory properties of N-substituted propanamide derivatives has revealed potential for selective interaction with these enzymes. The COX enzymes, existing as two primary isoforms, COX-1 and COX-2, are key mediators of inflammation. While direct studies on N-[(4-methoxyphenyl)methyl]propanamide are not extensively documented in publicly available research, studies on structurally related N-substituted amide derivatives provide insight into the potential activity of this class of compounds.

Research into amide derivatives of nonsteroidal anti-inflammatory drugs (NSAIDs) has demonstrated that modification of the carboxylate group can significantly alter the selectivity towards COX-1 and COX-2. For instance, a study on amide derivatives of 5,8,11,14-eicosatetraynoic acid (ETYA) showed that while the parent compound is a selective COX-1 inhibitor, its N-substituted amide analogs can exhibit modest but selective COX-2 inhibition. nih.gov One such derivative, a 3-(4-methoxyphenyl)propylamide, demonstrated a COX-1/COX-2 IC50 ratio of 2, indicating a degree of selectivity for COX-2. nih.gov This suggests that the presence of a methoxyphenyl group, similar to that in N-[(4-methoxyphenyl)methyl]propanamide, can be compatible with COX-2 inhibitory activity.

The structural basis for the selectivity of certain inhibitors for COX-2 lies in differences in the active site between the two isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1, featuring a side pocket that can accommodate bulky substituents present in selective inhibitors. nih.gov The substitution of isoleucine in COX-1 with valine in COX-2 at key positions contributes to this larger active site volume. nih.gov

A study on a series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives, which share an N-aryl amide substructure, identified compounds with potent and selective COX-2 inhibition. nih.gov For example, 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide exhibited a COX-2 IC50 value of 0.29 µM and a selectivity index of 67.2, which was more favorable than the reference drug celecoxib. nih.gov These findings underscore the potential of N-substituted amide scaffolds in the design of selective COX-2 inhibitors.

Table 1: Cyclooxygenase Inhibitory Activity of Selected N-Substituted Amide Derivatives

Histone Deacetylase (HDAC) Inhibition

A study on N-substituted benzamide derivatives, designed based on the lead compound MS-275, explored their HDAC inhibitory activity. nih.gov The findings revealed that certain structural features are critical for activity. For instance, a 2'-amino or hydroxy group on the benzanilide (B160483) moiety was found to be indispensable for inhibitory action. nih.gov The IC50 values for active compounds in this series were in the micromolar range. nih.gov

Further investigations into N-hydroxycarboxamides possessing a terminal bicyclic aryl amide, which are structurally related to N-substituted amides, also identified potent HDAC inhibitors. mdpi.com These studies highlight the importance of the linker region and the terminal aryl group in modulating the inhibitory potency against HDACs.

In a series of newly synthesized benzamide derivatives, inhibitory activities against partially purified histone deacetylase were evaluated, with IC50 values for the active compounds ranging from 2 to 50 µM. acs.org The study emphasized the importance of the steric factors in the anilide moiety, particularly at the 3' and 4' positions, for the interaction with the enzyme. nih.gov

Table 2: Histone Deacetylase Inhibitory Activity of Selected N-Substituted Benzamide Derivatives

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. researchgate.net Consequently, TS is a well-established target for anticancer drugs. mdpi.com There is a lack of direct experimental evidence for the inhibition of thymidylate synthase by N-[(4-methoxyphenyl)methyl]propanamide. However, studies on other N-substituted amide derivatives suggest that this chemical class can be explored for TS inhibitory activity.

For example, research into L-Glu-gamma-amide analogues of 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583), a known TS inhibitor, has been conducted. nih.gov These analogues, which are essentially N-substituted amides, were evaluated for their ability to inhibit TS. The study found that while dipeptide analogues were potent inhibitors, the simpler L-Glu-gamma-amides, which lack an α'-carboxyl group, were less active against TS. nih.gov This indicates that while the N-substituted amide bond can be a component of TS inhibitors, other structural features are also crucial for potent activity.

Another study investigated a series of N-substituted 5-aminomethyl-2'-deoxyuridine 5'-phosphates as TS inhibitors. These compounds were designed as analogues of a proposed intermediate in the TS-catalyzed reaction. The results showed that these N-substituted derivatives were competitive inhibitors of TS from various sources, with the most active compound having a Ki in the low micromolar range. semanticscholar.org

While these examples are not propanamide derivatives, they demonstrate that the N-substituted amide functionality is present in known TS inhibitors, suggesting that exploration of propanamide derivatives in this context could be a viable research direction.

Table 3: Thymidylate Synthase Inhibitory Activity of Selected N-Substituted Amide Analogues

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family, and its dysregulation is implicated in the development of various cancers. Inhibition of the EGFR kinase domain is a validated therapeutic strategy. While there is no specific data on the EGFR kinase inhibitory activity of N-[(4-methoxyphenyl)methyl]propanamide, studies on other N-substituted amide and benzamide derivatives have shown promise.

A series of dianilinopyrimidines containing an amide moiety were developed as EGFR inhibitors. nih.gov One compound from this series, which incorporates a substituted benzamido group, exhibited potent antitumor activities, with IC50 values against various cancer cell lines in the low micromolar range. nih.gov This highlights the potential of incorporating N-substituted amide functionalities in the design of EGFR inhibitors.

In another study, novel EGFR inhibitors containing a 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold were designed and synthesized. researchgate.net Several of these N-substituted carboxamide derivatives displayed promising EGFR inhibitory activity. Molecular docking studies of these compounds into the active site of EGFR revealed strong binding affinities, suggesting a good fit within the receptor's catalytic domain. researchgate.net

Furthermore, research on thiazolyl pyrazoline derivatives with a p-methoxyphenyl group showed potent to moderate antiproliferative activity against cancer cell lines, and some of these compounds demonstrated nanomolar inhibition of EGFR kinase. nih.gov

Table 4: EGFR Kinase Inhibitory Activity of Selected N-Substituted Amide Derivatives

Anthelmintic Activity Screening

Efficacy against Nematode Parasites (e.g., Toxocara canis Larvae)

The search for new anthelmintic agents is crucial due to the increasing resistance to existing drugs. A study investigating a simplified analogue of albendazole (B1665689), N-(4-methoxyphenyl)pentanamide, has shown promising results against the nematode parasite Toxocara canis. nih.govnih.gov Toxocara canis is a common roundworm in dogs that can cause toxocariasis in humans. semanticscholar.org The study demonstrated that N-(4-methoxyphenyl)pentanamide, which is structurally very similar to N-[(4-methoxyphenyl)methyl]propanamide, exhibited significant anthelmintic activity. nih.govnih.gov

The in vitro evaluation showed that N-(4-methoxyphenyl)pentanamide was effective in killing third-stage larvae (L3) of T. canis. semanticscholar.org Its activity was comparable to that of albendazole, a widely used anthelmintic. nih.gov At a concentration of 50 µM, both N-(4-methoxyphenyl)pentanamide and albendazole were able to kill all T. canis L3 larvae within 72 hours of exposure. semanticscholar.org This suggests that the N-(4-methoxyphenyl)amide scaffold is a key pharmacophore for the observed anthelmintic efficacy. The mechanism of action, while not definitively explored for this specific compound, is hypothesized to be similar to that of albendazole, which involves binding to tubulin and disrupting microtubule-dependent processes in the parasite. nih.gov

In Vitro Larval Motility and Viability Assays

The anthelmintic effects of N-(4-methoxyphenyl)pentanamide were quantified through in vitro larval motility and viability assays against Toxocara canis L3 larvae. semanticscholar.org These assays are standard methods for assessing the efficacy of potential anthelmintic compounds. researchgate.net

The study revealed that the effects of N-(4-methoxyphenyl)pentanamide on parasite viability were both time- and concentration-dependent. nih.govnih.gov A temporal analysis of larval motility showed that at a concentration of 50 µM, complete immobilization of the L3 larvae occurred after 48 hours of exposure to N-(4-methoxyphenyl)pentanamide, compared to 24 hours for albendazole at the same concentration. semanticscholar.org

Regarding larval viability, all parasites exposed to 50 µM of N-(4-methoxyphenyl)pentanamide were dead after 72 hours, whereas for albendazole, this was achieved at 48 hours. semanticscholar.org Although slightly slower in its onset of action compared to albendazole, N-(4-methoxyphenyl)pentanamide demonstrated potent larvicidal activity. semanticscholar.org These findings from in vitro assays provide a strong basis for the further investigation of N-substituted propanamide derivatives as potential new anthelmintic drugs.

Table 5: In Vitro Anthelmintic Activity of N-(4-methoxyphenyl)pentanamide against Toxocara canis L3 Larvae

Hypothesized Mechanisms of Action (e.g., Tubulin Binding Analogy)

The precise mechanisms of action for N-[(4-methoxyphenyl)methyl]propanamide are the subject of ongoing scientific investigation. However, based on the activity of structurally related N-substituted propanamide derivatives, a primary hypothesized mechanism is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell structure, transport, and division. nih.gov The disruption of microtubule dynamics is a validated strategy in anticancer therapy. nih.gov

Compounds that interfere with tubulin polymerization can be broadly categorized into two groups: those that inhibit the assembly of tubulin into microtubules and those that prevent the disassembly of existing microtubules. Evidence from studies on analogous compounds suggests that certain N-substituted derivatives may function as inhibitors of tubulin assembly. nih.gov For instance, the novel small molecule PTC-028, a structural analog of PTC596, has been shown to directly bind to tubulin and inhibit microtubule polymerization. nih.gov This action leads to a disruption of the tubulin integrity within cells. nih.gov

The process of tubulin polymerization inhibition is rapid and can be observed within hours of treatment with effective compounds. nih.gov In laboratory studies involving various cell lines, treatment with tubulin polymerization inhibitors leads to a significant increase in the fraction of soluble, unpolymerized tubulin and a corresponding decrease in the polymerized form. nih.gov This disruption of microtubule formation can trigger cell cycle arrest, typically at the G2/M phase, and subsequently induce apoptosis. nih.gov

While direct evidence for N-[(4-methoxyphenyl)methyl]propanamide is still being established, the analogy to other N-substituted compounds provides a strong basis for the hypothesis that it may share this tubulin-binding mechanism. The table below illustrates the effects of a known tubulin polymerization inhibitor on tubulin fractions, a result that could be anticipated in studies with N-[(4-methoxyphenyl)methyl]propanamide if it acts via a similar mechanism.

Table 1: Effect of a Tubulin Polymerization Inhibitor on Tubulin Fractions in MDS-L Cells

Treatment Concentration Soluble Tubulin (Relative Units) Polymerized Tubulin (Relative Units)
Control - 1.0 1.0
PTC-028 3 µM 1.8 0.4
PTC-028 5 µM 2.5 0.2
Paclitaxel 1 µM 0.3 2.2

This table is illustrative and based on data for the analogous compound PTC-028. nih.gov Paclitaxel is included as a reference compound that stabilizes microtubules.

Anti-inflammatory Activity

In addition to potential cytotoxic activities, N-substituted propanamide derivatives are being investigated for their anti-inflammatory properties. A key aspect of inflammation is the production of pro-inflammatory mediators, including reactive oxygen and nitrogen species (RONS). frontiersin.org

Modulation of Pro-inflammatory Mediators (e.g., Reduction of RONS)

Reactive oxygen and nitrogen species, such as the superoxide anion (O₂⁻), hydroxyl radical (•OH), and nitric oxide (NO), are highly reactive molecules. frontiersin.orgmdpi.com Under normal physiological conditions, they play roles in cell signaling. frontiersin.org However, overproduction of RONS during inflammatory responses can lead to oxidative stress, a condition that damages cellular components like lipids, proteins, and DNA, and perpetuates the inflammatory cascade. frontiersin.org

The ability of a compound to scavenge or reduce the production of these reactive species is a key indicator of its potential anti-inflammatory and antioxidant activity. Studies on some N-substituted indole-2 and 3-carboxamides, which share the N-substituted amide motif, have demonstrated their capacity to scavenge RONS. nih.gov These investigations have employed methods like chemiluminescence and electron spin resonance to quantify the reduction of specific reactive species. nih.gov

For example, certain indole (B1671886) derivatives have been shown to significantly decrease the levels of superoxide radicals and hydroxyl radicals in in vitro systems. nih.gov The mechanism is hypothesized to involve the direct scavenging of these radicals, thereby reducing their capacity to inflict cellular damage. Given the structural similarities, it is plausible that N-[(4-methoxyphenyl)methyl]propanamide and related N-substituted propanamides could also exert anti-inflammatory effects by modulating RONS levels.

The table below presents findings from a study on N-substituted indole derivatives, illustrating their potential to inhibit the formation of hydroxyl radicals.

Table 2: Inhibition of Hydroxyl Radical Formation by N-Substituted Indole Derivatives

Compound Type Concentration Inhibition of DMPO-•OH Radical Formation
Indole-2 and 3-carboxamides 0.5 mmol/L 7-37%

This data is based on a study of analogous N-substituted indole derivatives and is presented to illustrate the potential RONS scavenging activity. nih.gov

Further research is necessary to specifically quantify the effects of N-[(4-methoxyphenyl)methyl]propanamide on various pro-inflammatory mediators.

Structure Activity Relationship Sar Studies and Impact of Structural Modifications on Biological Activity

Influence of Substituents on the Propanamide Backbone and their Contribution to Bioactivity

The propanamide backbone is a crucial element in the interaction of N-[(4-methoxyphenyl)methyl]propanamide analogs with their biological targets. Modifications to this backbone can significantly alter the compound's bioactivity. For instance, in related N-aryl propanamides, the length and branching of the alkyl chain of the amide group are important for activity.

In a series of related compounds, alterations to the propionamide (B166681) moiety have been shown to modulate activity. For example, the replacement of the propanamide group with other acyl groups can lead to variations in potency and efficacy. Studies on analogous structures, such as fentanyl derivatives, have demonstrated that the N-propionyl group is a critical component for their pharmacological effects. wikipedia.org The size and conformation of this group influence how the molecule fits into the binding pocket of its receptor.

Furthermore, the introduction of substituents on the alpha-carbon of the propanamide can also have a significant impact. For example, methylation at this position can introduce a chiral center, leading to stereoisomers with potentially different biological activities, a concept that will be explored further in section 7.5.

Role of the 4-Methoxyphenyl (B3050149) Moiety as a Pharmacophore

In the context of N-[(4-methoxyphenyl)methyl]propanamide, the 4-methoxy group can engage in several types of interactions:

Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming a crucial link with a corresponding donor group on the receptor. researchgate.net

Hydrophobic Interactions: The phenyl ring itself provides a hydrophobic surface that can interact with nonpolar regions of the binding site. nih.gov

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring and its ability to participate in pi-stacking or cation-pi interactions.

The importance of the 4-methoxyphenyl group is highlighted in studies of related compounds. For instance, in a series of N-benzylphenethylamines, the presence and position of a methoxy group on the benzyl (B1604629) ring dramatically improved both binding affinity and functional activity at serotonin (B10506) receptors. nih.gov Similarly, the 4-methoxyphenylpiperazine (pMeOPP) moiety is a known pharmacophore with stimulant effects, acting on monoamine neurotransmitters. wikipedia.org

Table 1: Key Interactions of the 4-Methoxyphenyl Moiety

Interaction Type Description Potential Impact on Bioactivity
Hydrogen Bond Acceptor The oxygen of the methoxy group can accept a hydrogen bond from the receptor. Enhanced binding affinity and selectivity.
Hydrophobic Interaction The phenyl ring can interact with hydrophobic pockets in the receptor. Increased binding and stabilization of the ligand-receptor complex.
Electronic Effects The electron-donating nature of the methoxy group can modulate pi-system interactions. Influence on binding orientation and strength.

Impact of N-Substitution Patterns on Biological Target Interaction and Selectivity

The pattern of substitution on the amide nitrogen (N-substitution) is a critical determinant of biological activity and selectivity for N-[(4-methoxyphenyl)methyl]propanamide and its analogs. The nature of the substituent attached to the nitrogen atom directly influences the molecule's conformation, lipophilicity, and ability to interact with the target protein.

In studies of related N-benzyl compounds, the substitution on the benzyl group has been shown to be a key factor in modulating activity. For example, in a series of N-benzylpyrazine-2-carboxamides, variations in the substituents on the benzyl ring led to significant differences in their antimycobacterial and antifungal activities. mdpi.com

The introduction of different substituents on the nitrogen can lead to:

Altered Conformation: Bulky substituents can restrict the rotation around the N-benzyl bond, locking the molecule into a specific conformation that may be more or less favorable for binding.

New Binding Interactions: Substituents can introduce new functional groups capable of forming additional hydrogen bonds, ionic interactions, or van der Waals contacts with the receptor, thereby increasing affinity and selectivity.

Research on N-substituted phenethylamines revealed that N-benzyl substitution dramatically improved both binding affinity and functional activity at 5-HT2A receptors compared to simple N-alkyl substitutions. nih.gov This highlights the profound impact that the N-substitution pattern can have on the pharmacological profile of this class of compounds.

Insights from Simplified Analogs and Hybrid Molecular Designs

The study of simplified analogs and the creation of hybrid molecules are powerful strategies in medicinal chemistry to understand SAR and to develop new therapeutic agents. By simplifying the structure of a complex lead compound, researchers can identify the minimal pharmacophore required for activity.

For example, a study on N-(4-Methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole (B1665689), demonstrated that this simpler molecule retained significant antiparasitic activity while showing lower cytotoxicity than the parent compound. mdpi.com This suggests that the N-(4-methoxyphenyl)amide core is a key contributor to the biological effect.

Hybrid molecular designs, which combine structural features from different classes of active compounds, can also provide valuable insights. By incorporating the N-[(4-methoxyphenyl)methyl]propanamide scaffold into other known pharmacophores, it may be possible to create novel molecules with enhanced or entirely new biological activities. This approach has been successfully used in the development of various drugs.

A study on simplified mirogabalin (B560033) derivatives for the treatment of neuropathic pain also illustrates the value of this approach in identifying key structural features for activity through simplification. researchgate.net

Stereochemical Considerations in SAR and Enantiomeric Potency

When a molecule contains a chiral center, its enantiomers (non-superimposable mirror images) can exhibit significantly different pharmacological properties. researchgate.netnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. nih.gov

In the context of N-[(4-methoxyphenyl)methyl]propanamide analogs, the introduction of a chiral center, for instance by substitution on the propanamide backbone or on the benzylic carbon, would result in a pair of enantiomers. It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). researchgate.net In some cases, the distomer may be inactive or even contribute to undesirable side effects. researchgate.net

The differential activity of enantiomers is a well-established principle in pharmacology. For example, the (S)-enantiomer of the antidepressant citalopram (B1669093) is primarily responsible for its therapeutic effect, being over 100-fold more potent as a selective serotonin reuptake inhibitor than the (R)-enantiomer. nih.gov Similarly, in a series of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides, the individual stereoisomers displayed vastly different potencies and receptor selectivities. nih.gov

Therefore, for any chiral analog of N-[(4-methoxyphenyl)methyl]propanamide, it is crucial to separate and evaluate the individual enantiomers to fully understand the SAR and to identify the more potent and potentially safer therapeutic candidate.

Table 2: Comparison of Enantiomers in Chiral Drugs

Property Eutomer Distomer
Potency Higher Lower or Inactive
Therapeutic Effect Primarily responsible for the desired effect. May have no effect, a different effect, or contribute to side effects.
Receptor Binding Higher affinity and/or efficacy. Lower affinity and/or efficacy.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Utilization as Versatile Building Blocks for the Synthesis of Complex Organic Molecules

While specific examples for N-[(4-methoxyphenyl)methyl]propanamide are not available, the broader class of N-aryl amides serves as fundamental building blocks in the construction of more complex molecular architectures. The amide linkage is a robust and common functional group in organic chemistry, and the methoxyphenyl group can be a precursor to other functionalities or influence the electronic properties of the molecule.

In synthetic strategies, related N-(4-methoxyphenyl)amides can undergo various transformations. The amide bond itself can be hydrolyzed to yield the corresponding amine and carboxylic acid, or it can be reduced to an amine. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of additional functional groups. This versatility makes such compounds valuable starting materials in multi-step syntheses.

Role as Precursors and Intermediates for Diverse Pharmaceutical Compounds

The N-(4-methoxyphenyl)amide scaffold is present in a variety of biologically active molecules, suggesting its importance as a precursor in pharmaceutical synthesis. For instance, derivatives of N-(4-methoxyphenyl)amides have been investigated for their potential therapeutic properties. The synthesis of many active pharmaceutical ingredients (APIs) involves the formation of amide bonds as a key step, and compounds containing the N-(4-methoxyphenyl) moiety are often explored in medicinal chemistry for their potential biological activities.

For example, a related compound, N-(4-Methoxyphenyl)pentanamide, has been studied as a simplified derivative of the anthelmintic drug albendazole (B1665689) and has shown activity against the nematode Toxocara canis. nih.gov This highlights the potential of the N-(4-methoxyphenyl)amide core structure in the development of new therapeutic agents. The synthesis of such compounds often involves the reaction of an appropriate aniline with a carboxylic acid or its derivative.

Use as Tool Compounds for Investigating Biological Pathways and Molecular Targets

Tool compounds are essential for elucidating biological pathways and validating drug targets. Although there is no specific information on N-[(4-methoxyphenyl)methyl]propanamide being used as a tool compound, its structural relatives have been employed in such a capacity. The N-(4-methoxyphenyl) group can be found in molecules designed to interact with specific biological targets.

The development of such tool compounds often involves systematic structural modifications to optimize potency and selectivity for a particular protein or enzyme. The insights gained from studying the interactions of these compounds can guide the design of more effective therapeutic agents.

Development as Reference Standards in Analytical Chemistry

Reference standards are crucial for the quality control of pharmaceuticals and in various analytical chemistry applications. While there is no evidence of N-[(4-methoxyphenyl)methyl]propanamide being developed as a formal reference standard, compounds of this nature can be synthesized and purified to serve as analytical standards for the identification and quantification of related substances in complex mixtures.

The availability of a well-characterized standard is essential for methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the accuracy and reliability of analytical results.

Future Research Directions and Translational Potential for N 4 Methoxyphenyl Methyl Propanamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of amides is one of the most frequently performed transformations in organic and medicinal chemistry. researchgate.net However, traditional methods often rely on stoichiometric activating agents like carbodiimides or the conversion of carboxylic acids to highly reactive acyl chlorides, which can generate significant chemical waste and involve hazardous reagents. ucl.ac.uk The future exploration of N-[(4-methoxyphenyl)methyl]propanamide and its derivatives necessitates the adoption of more sustainable and efficient synthetic strategies.

Green chemistry principles offer several promising avenues:

Catalytic Direct Amidation: This approach involves the direct coupling of a carboxylic acid (propanoic acid) and an amine (4-methoxybenzylamine) with the removal of water, utilizing a catalyst. Boronic acids and various metal catalysts (e.g., ruthenium, zinc, nickel) have been shown to facilitate this transformation, reducing the need for stoichiometric activators and minimizing by-product formation. researchgate.net

Solvent-Free Synthesis: Performing reactions in the absence of a solvent or in green solvents like water or dimethyl carbonate (DMC) significantly reduces environmental impact. researchgate.netnih.gov Methods involving microwave irradiation or the use of solid catalysts like boric acid under solvent-free conditions can accelerate reaction times and simplify purification. researchgate.netmdpi.com

Electrochemical Synthesis: Electrochemistry represents a powerful tool for green synthesis, using electricity as a traceless reagent to drive reactions. Recent developments have shown that the joint electrooxidation of arenes and nitriles in the presence of a copper catalyst can yield N-benzylamides under mild, room-temperature conditions, meeting key criteria of green chemistry. researchgate.net

Table 1: Comparison of Synthetic Pathways for N-Amide Synthesis

ParameterTraditional Methods (e.g., Acyl Chloride)Sustainable/Green Methods
ReagentsThionyl chloride, oxalyl chloride; Stoichiometric coupling agents (EDC, HATU)Catalytic amounts of boronic acids, transition metals, or enzymes
By-productsHCl, SO2, Hydrazides, Urea (B33335) derivatives; Significant wasteWater, Dihydrogen
ConditionsOften harsh, may require inert atmosphereMilder temperatures, often room temperature, solvent-free options
Atom EconomyLowHigh
Environmental ImpactHigh (use of hazardous reagents and solvents)Low (reduced waste, safer reagents)

Deeper Mechanistic Elucidation of Observed Biological Activities

Should initial screening reveal that N-[(4-methoxyphenyl)methyl]propanamide possesses significant biological activity, the subsequent critical step is to unravel its mechanism of action (MoA). A thorough understanding of the MoA is essential for optimizing lead compounds and predicting potential on-target and off-target effects.

A potential avenue for investigation is tubulin polymerization, as a series of N-benzylbenzamide derivatives have been identified as potent inhibitors that bind to the colchicine binding site on tubulin, exhibiting significant antitumor activities. nih.gov

Key future research steps would include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, or genetic screening to identify the primary molecular target(s).

Biochemical and Biophysical Assays: Once a target is identified (e.g., tubulin), in vitro assays can confirm the interaction. For tubulin, this would involve polymerization assays to measure the compound's effect on microtubule assembly.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its target via X-ray crystallography would provide definitive proof of binding and reveal the precise molecular interactions, guiding further rational design. nih.gov

Cellular Pathway Analysis: Investigating the downstream effects of target engagement within the cell. For a tubulin inhibitor, this would involve cell cycle analysis to confirm arrest at the G2/M phase and immunofluorescence microscopy to observe disruption of the microtubule network. nih.gov

Chemical Tagging: Synthesizing derivatives of the lead compound that incorporate functional handles (e.g., alkynes, azides) allows for their use as chemical probes in "click chemistry" applications to visualize target engagement and identify binding partners in complex biological systems. nih.gov

Rational Design of Highly Selective and Potent Derivatives Based on Advanced SAR Insights

Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, exploring how systematic modifications to a molecule's chemical structure influence its biological activity. A focused SAR campaign for N-[(4-methoxyphenyl)methyl]propanamide would systematically probe the contributions of its core structural components to optimize potency, selectivity, and pharmacokinetic properties.

The molecule can be dissected into three key regions for modification:

Region A: The 4-methoxyphenyl (B3050149) Ring: This region can be modified to explore electronic and steric effects on binding.

Region B: The Propanamide Linker: The length and rigidity of this linker can be altered to optimize the orientation of the aromatic rings.

Region C: The N-Benzyl Moiety: This part of the structure includes the critical methylene (B1212753) bridge and amide nitrogen.

Table 2: Proposed SAR Exploration for N-[(4-methoxyphenyl)methyl]propanamide Derivatives

RegionProposed ModificationScientific RationalePotential Outcome
A: 4-Methoxyphenyl RingVary substituent at para-position (e.g., -H, -Cl, -F, -CF3, -CH3)Probe electronic requirements (electron-donating vs. withdrawing) for target interaction.Identify optimal electronics for potency; modulate metabolic stability.
Alter substituent position (ortho, meta)Investigate steric tolerance and required vector for binding.Enhance selectivity by avoiding interactions in off-target binding pockets.
Replace phenyl ring with heterocycles (e.g., pyridine, pyrimidine)Introduce hydrogen bond donors/acceptors to form new interactions.Improve potency and solubility.
B: Propanamide LinkerVary alkyl chain length (acetamide, butanamide)Adjust the distance between the two aromatic regions.Optimize fit within the target's binding site.
Introduce rigidity (e.g., cyclopropyl group, double bond)Lock the molecule into a more favorable, lower-energy conformation for binding.Increase potency by reducing the entropic penalty of binding.
C: N-Benzyl MoietyMethylation of amide N-HRemove hydrogen bond donor capability to test its importance. stereoelectronics.orgClarify binding mode; may improve cell permeability.
Introduce substituents on the methylene bridgeExplore potential for new hydrophobic interactions.Enhance binding affinity and selectivity.

Integration of Cutting-Edge Computational Techniques for Predictive Modeling and Drug Design

Modern drug design heavily relies on computational methods to accelerate the discovery process, reduce costs, and prioritize the synthesis of the most promising compounds. patsnap.com For N-[(4-methoxyphenyl)methyl]propanamide, integrating these techniques would enable a more efficient and informed research trajectory.

Key computational approaches include:

Molecular Docking: If a biological target is identified, docking simulations can predict the preferred binding orientation of N-[(4-methoxyphenyl)methyl]propanamide and its proposed derivatives within the target's active site. This allows for the prioritization of analogs that show the most favorable interactions before they are synthesized. patsnap.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the compound and its target protein over time, providing insights into the stability of the drug-target complex and revealing key dynamic interactions that are not apparent from static docking poses. patsnap.com

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogs has been synthesized and tested, QSAR models can be built. These mathematical models correlate the chemical structures of the compounds with their biological activities, creating a predictive tool to forecast the potency of new, unsynthesized derivatives. oup.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. The resulting model can be used to screen large virtual libraries for novel chemical scaffolds that fit the required criteria.

Investigation of Broader Biological Target Engagement and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, which acknowledges that many drugs interact with multiple targets. springernature.com This can be therapeutically beneficial (e.g., hitting multiple nodes in a disease pathway) or a source of adverse effects. A forward-looking research plan for N-[(4-methoxyphenyl)methyl]propanamide must include an investigation into its broader target profile.

Future research should focus on:

In Silico Target Prediction: Using the compound's structure to screen against databases of known protein binding sites to computationally predict potential on- and off-targets.

Phenotypic Screening: Testing the compound across a diverse range of cell lines and disease models to uncover unexpected therapeutic activities, which can then be reverse-engineered to identify the responsible targets.

Affinity-Based Proteomics: Employing immobilized versions of the drug candidate to "fish" for binding partners from cell lysates, allowing for an unbiased identification of proteins that interact with the compound.

Understanding the polypharmacology of the N-[(4-methoxyphenyl)methyl]propanamide scaffold will be crucial for developing safe and effective clinical candidates and may even open up opportunities for drug repositioning.

Development of Advanced In Vitro Models for Comprehensive Biological Assessment

The translation of preclinical findings to clinical success is often hampered by the poor predictive power of traditional 2D cell culture and animal models. nih.gov To de-risk the development of N-[(4-methoxyphenyl)methyl]propanamide derivatives, it is essential to leverage advanced in vitro models that more accurately mimic human physiology. lek.com

The integration of these models would be a critical future step:

3D Spheroids and Organoids: These models recapitulate the complex cell-cell and cell-matrix interactions of native tissues. Testing drug candidates on tumor spheroids or patient-derived organoids can provide a much better prediction of in vivo efficacy than standard monolayer cultures. altex.orgmdpi.com

Organ-on-a-Chip (OOC) Systems: These microfluidic devices contain living cells in continuously perfused microchambers, simulating the architecture and function of human organs like the liver, kidney, or gut. lek.com OOC platforms can be used to assess the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate and predict organ-specific toxicity with higher human relevance. researchgate.net

By incorporating these advanced models early in the drug discovery pipeline, researchers can gain a more comprehensive understanding of a compound's biological effects, enabling better-informed decisions and increasing the likelihood of clinical success. nih.gov

Q & A

Q. What are the established synthetic routes for N-[(4-methoxyphenyl)methyl]propanamide, and what are the critical reaction conditions?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution. A common route involves reacting 2-chloropropanamide with 4-methoxybenzylamine in ethanol under reflux (70–80°C) for 12–24 hours. Sodium bicarbonate is often added to neutralize HCl byproducts . For brominated analogs (e.g., 2-bromo-N-[(4-methoxyphenyl)methyl]propanamide), bromopropanoyl chloride is coupled with 4-methoxybenzylamine in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Key factors include solvent polarity, temperature control, and stoichiometric ratios to minimize side reactions.

Q. How is N-[(4-methoxyphenyl)methyl]propanamide characterized spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.8 ppm (1H) and δ 55–56 ppm (13C). The methylene group (-CH₂-) in the propanamide moiety resonates at δ 2.2–2.5 ppm (1H) and δ 35–40 ppm (13C) .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 272 for brominated derivatives) and fragmentation patterns validate the structure .

Q. What are the common chemical reactions involving N-[(4-methoxyphenyl)methyl]propanamide?

  • Methodological Answer :
  • Oxidation : Using KMnO₄ in acidic conditions converts the methoxy group to a quinone structure, altering electronic properties for biological studies .
  • Reduction : NaBH₄ reduces the amide to a secondary amine, enabling further derivatization .
  • Substitution : Halogenation (e.g., Br₂/FeBr₃) at the para position of the phenyl ring modulates steric and electronic effects .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of N-[(4-methoxyphenyl)methyl]propanamide?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions but may increase side reactions; ethanol/water mixtures balance reactivity and purity .
  • Catalysts : Pd/C (5% w/w) improves coupling efficiency in Suzuki-Miyaura reactions for aryl-functionalized analogs .
  • Temperature Gradients : Stepwise heating (40°C → 80°C) during amide bond formation reduces decomposition .

Q. How do contradictions in reported biological activities arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions. For example:
  • Anticancer Activity : IC₅₀ values vary between cell lines (e.g., 12 µM in MCF-7 vs. 45 µM in HeLa) due to differences in efflux pump expression .
  • Enzyme Inhibition : Variations in buffer pH (7.4 vs. 6.8) alter protonation states of the amide group, affecting binding to COX-2 .
    Resolution : Standardize assays using isogenic cell lines and control buffer conditions. Cross-validate with computational docking studies to identify key interactions .

Q. What structure-activity relationship (SAR) trends are observed in analogs of N-[(4-methoxyphenyl)methyl]propanamide?

  • Methodological Answer : SAR studies highlight:
  • Nitro Group Substitution : Introducing a -NO₂ group at the phenyl ring (e.g., N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide) enhances anticancer activity by 60% due to increased electrophilicity .
  • Heterocyclic Modifications : Replacing the methoxy group with a triazole (e.g., N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]propanamide) improves selectivity for adenosine A2B receptors .

Q. Table 1: Key SAR Findings

DerivativeModificationBiological ImpactReference
VIk (PubChem)3-Nitrophenyl substituent↑ Anticancer (IC₅₀ = 12 µM)
Oxadiazole analog1,2,5-Oxadiazole core↑ Receptor selectivity (Ki = 0.8 nM)
Brominated analog2-Bromo substitution↓ Solubility, ↑ Metabolic stability

Methodological Recommendations

  • Data Contradiction Analysis : Use meta-analysis tools (e.g., RevMan) to aggregate results across studies and identify confounding variables .
  • Experimental Design : Employ DoE (Design of Experiments) to systematically vary reaction parameters (solvent, catalyst, temperature) and identify optimal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.